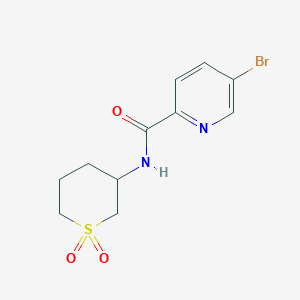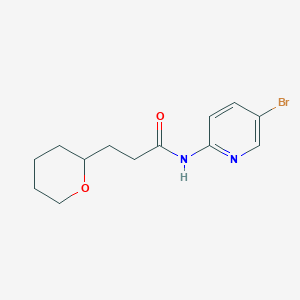![molecular formula C13H15N3 B7577766 N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine, also known as PEA or Phenylethylamine, is a naturally occurring compound found in various foods and plants. It is a monoamine alkaloid that acts as a neurotransmitter and neuromodulator in the central nervous system. PEA has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine acts as a trace amine-associated receptor 1 (TAAR1) agonist, which activates the release of monoamine neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and respiratory rate. It also enhances glucose uptake in muscle tissue, leading to increased energy production and improved athletic performance.
实验室实验的优点和局限性
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its rapid onset of action. However, it also has several limitations, including its short half-life and potential for tolerance and addiction.
未来方向
There are several potential future directions for N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine research, including its potential use as a therapeutic agent for neurological and psychiatric disorders, its role in modulating immune function, and its potential as a performance-enhancing drug in sports. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成方法
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine can be synthesized through various methods, including catalytic hydrogenation of benzyl cyanide, reduction of benzyl chloride with sodium cyanide, and condensation of benzaldehyde with ammonia and acetaldehyde. However, the most commonly used method for this compound synthesis is the reduction of benzyl cyanide with lithium aluminum hydride.
科学研究应用
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, ADHD, and Parkinson's disease. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can improve mood, motivation, and cognitive function.
属性
IUPAC Name |
N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-14-9-11-4-3-5-12(8-11)13-10-15-6-7-16-13/h3-8,10,14H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRFWMOGWGIIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=CC=C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)



![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
![3-[2-(1-Aminocyclopentyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B7577782.png)
